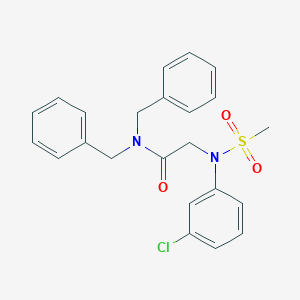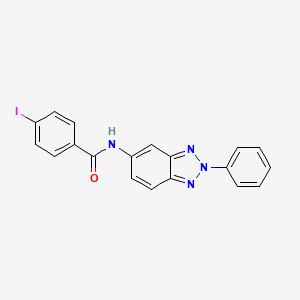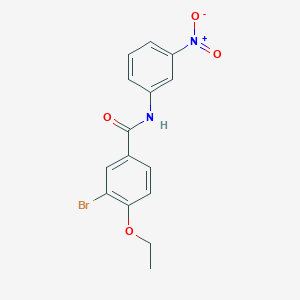![molecular formula C18H17Cl2N3O3 B3451959 1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea](/img/structure/B3451959.png)
1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea
描述
1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and morpholine moieties in its structure suggests potential biological activity and utility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then treated with morpholine-4-carbonyl chloride to yield the final product. Common solvents used in this synthesis include dichloromethane, toluene, and ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the morpholine moiety, which may result in different biological activity.
1-(3,4-Dichlorophenyl)-3-[3-(piperidine-4-carbonyl)phenyl]urea: Contains a piperidine ring instead of morpholine, potentially altering its chemical and biological properties.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea is unique due to the presence of both dichlorophenyl and morpholine moieties, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-15-5-4-14(11-16(15)20)22-18(25)21-13-3-1-2-12(10-13)17(24)23-6-8-26-9-7-23/h1-5,10-11H,6-9H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGBLOSNHAUMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(3-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3451883.png)
![N-{1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-2-yl}benzenesulfonamide](/img/structure/B3451890.png)

![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B3451895.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B3451911.png)

![4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3451942.png)
![2,4-dichloro-N-{3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3451952.png)
![4-methoxy-N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3451963.png)
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B3451965.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3451971.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3451983.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B3451988.png)
